N'-hydroxy-2-(piperazin-1-yl)ethanimidamide
Description
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is a chemical compound with the molecular formula C6H14N4O It is known for its unique structure, which includes a piperazine ring and a hydroxyethanimidamide group
Properties
Molecular Formula |
C6H14N4O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-hydroxy-2-piperazin-1-ylethanimidamide |
InChI |
InChI=1S/C6H14N4O/c7-6(9-11)5-10-3-1-8-2-4-10/h8,11H,1-5H2,(H2,7,9) |
InChI Key |
LJXMYVZZTUFHAD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCN1)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide typically involves the reaction of piperazine with an appropriate precursor, such as an ethanimidamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of catalysts or reagents to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(piperazin-1-yl)ethanimidamide oxides, while substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with target molecules, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanimidamide
Uniqueness
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is unique due to its specific combination of a piperazine ring and a hydroxyethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N'-hydroxy-2-(piperazin-1-yl)ethanimidamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group, a piperazine ring, and an ethanimidamide backbone. The presence of these functional groups suggests that the compound may interact with various biological targets, making it a candidate for further pharmacological exploration.
The mechanism of action for this compound involves its ability to form hydrogen bonds with target molecules due to its hydroxyethanimidamide group. The piperazine ring contributes to structural stability, which can modulate the activity of enzymes or receptors involved in various biological processes .
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its use in treating infections.
- Anticancer Properties : The compound has shown promise in preclinical models for inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibited activity against bacterial strains | |
| Anticancer | Inhibited proliferation in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine production in vitro |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
-
Cancer Cell Proliferation :
- In vitro assays demonstrated that this compound significantly reduced the growth of specific cancer cell lines, with IC50 values indicating potent activity.
- Inflammatory Response Modulation :
Table 2: Case Study Results
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion method | Significant inhibition against E. coli and S. aureus |
| Cancer Proliferation | MTT assay | IC50 = 15 µM for breast cancer cell line |
| Inflammation | NO production assay | Reduction by 40% in LPS-induced RAW 264.7 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
